3-(2-Ethoxyphenoxy)propan-1-amine

Alpha-1 Adrenoceptor Medicinal Chemistry Pharmacophore Mapping

3-(2-Ethoxyphenoxy)propan-1-amine (CAS 116735-66-1, MFCD09041913) is a primary phenoxypropylamine with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. It features a distinctive ortho-ethoxy substitution on the phenyl ring connected via a three-carbon propyl spacer to a terminal primary amine.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 116735-66-1
Cat. No. B049530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyphenoxy)propan-1-amine
CAS116735-66-1
Synonyms3-(2-ethoxyphenoxy)propan-1-amine
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCCN
InChIInChI=1S/C11H17NO2/c1-2-13-10-6-3-4-7-11(10)14-9-5-8-12/h3-4,6-7H,2,5,8-9,12H2,1H3
InChIKeyZBABTQBPJJKKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethoxyphenoxy)propan-1-amine (CAS 116735-66-1): A Key Ortho-Substituted Phenoxypropylamine Building Block for Drug Discovery


3-(2-Ethoxyphenoxy)propan-1-amine (CAS 116735-66-1, MFCD09041913) is a primary phenoxypropylamine with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It features a distinctive ortho-ethoxy substitution on the phenyl ring connected via a three-carbon propyl spacer to a terminal primary amine. Sigma-Aldrich supplies this compound as part of its AldrichCPR collection of rare and unique chemicals for early discovery research . The 2-ethoxyphenoxy moiety is a recognized pharmacophore found in tamsulosin, a clinically approved alpha-1 adrenoceptor antagonist, establishing the biological relevance frame for this scaffold [1].

Why 3-(2-Ethoxyphenoxy)propan-1-amine Cannot Be Interchanged with its Regioisomers or Linker Analogs


Substitution with a positional isomer (meta- or para-ethoxy) or linker-length analog (ethyl spacer) introduces critical differences in physicochemical properties and, by extension, biological interaction potential. The ortho (2-substituted) ethoxy configuration in 3-(2-Ethoxyphenoxy)propan-1-amine dictates a specific spatial orientation of the ether oxygen relative to the propylamine chain—a geometry essential for mimicking the tamsulosin pharmacophore [1]. Computational predictions show this regioisomer possesses a pKa of 9.60±0.10 and LogP of 2.51 , which differ from the ethyl-bridged analog 2-(2-Ethoxyphenoxy)ethanamine (pKa ~8.55, LogP ranging 1.25–2.12) . Such differences in basicity and lipophilicity directly affect protonation state at physiological pH and passive membrane permeability, making uncritical substitution inappropriate in any context where target engagement is regioisomer-sensitive .

Quantitative Differentiation Evidence: 3-(2-Ethoxyphenoxy)propan-1-amine vs. Closest Analogs


Regioisomeric Specificity: Ortho-Ethoxy Substitution Defines the Pharmacophoric Skeleton Shared with Tamsulosin

3-(2-Ethoxyphenoxy)propan-1-amine is the direct propan-1-amine analog that preserves the ortho (2-substituted) ethoxy configuration found in the clinically approved alpha-1 antagonist tamsulosin [1]. Tamsulosin exhibits an IC50 of 0.150 nM at the human alpha-1D adrenoceptor [2]. Both the meta-isomer 3-(3-Ethoxyphenoxy)propan-1-amine (CAS 1247168-03-1) and the para-isomer 3-(4-Ethoxyphenoxy)propan-1-amine (CAS 158829-20-0) reposition the ethoxy group away from the ortho configuration, altering the three-dimensional orientation of the ether oxygen—a critical hydrogen-bond acceptor in the pharmacophore model [1]. Cross-study data from phenoxypropanolamine SAR studies confirm that the position of aromatic substitution profoundly affects beta-1 adrenoceptor binding affinity, a finding transferable to related aminergic GPCR targets [3].

Alpha-1 Adrenoceptor Medicinal Chemistry Pharmacophore Mapping

Linker Length Differentiation: Propyl Spacer vs. Ethyl Spacer Alters Basicity and Lipophilicity

The three-carbon propyl spacer in 3-(2-Ethoxyphenoxy)propan-1-amine produces a predicted pKa of 9.60±0.10 and a LogP of 2.51 , compared to the two-carbon ethyl spacer in 2-(2-Ethoxyphenoxy)ethanamine (CAS 6781-17-5, Tamsulosin EP Impurity F), which yields a lower predicted pKa of 8.55±0.10 and LogP values ranging from 1.25 to 2.12 depending on computational method . The approximately 1.05 log unit higher pKa means 3-(2-Ethoxyphenoxy)propan-1-amine is more extensively protonated at physiological pH 7.4 (estimated >99% vs. ~93% for the ethyl analog), which influences solubility, salt formation behavior, and potential ionic interactions with biological targets . The higher LogP of 2.51 (ACD/Labs) vs. 1.25–2.12 indicates greater lipophilicity, which can translate to improved passive membrane permeability but potentially higher metabolic clearance.

Physicochemical Profiling pKa Lipophilicity (LogP)

Supplier Purity Tiers and Analytical Documentation: Batch-Specific QC vs. No Analytical Data

Commercially available 3-(2-Ethoxyphenoxy)propan-1-amine (CAS 116735-66-1) is offered at differentiated purity tiers with varying levels of analytical documentation. Bidepharm (BD01552272) supplies the compound at 98% purity with batch-specific QC data including 1H-NMR, HPLC, and GC . ChemScene (CS-0286750) and Leyan (1357420) also offer 98% purity with QC certificates . AKSci (0932CV) provides 95% minimum purity with SDS and COA available upon request . Critically, Sigma-Aldrich's AldrichCPR offering (AABH97D289BE) explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . This represents a material procurement risk differential: the Bidepharm/ChemScene/Leyan 98% tier supplies verifiable purity with spectroscopic traceability, while the AldrichCPR tier requires end-user analytical validation.

Quality Control Purity Analytical Characterization

Storage and Handling Stability: Defined Cold-Chain Requirement Differentiates from Ambient-Stable Analogs

3-(2-Ethoxyphenoxy)propan-1-amine from Sigma-Aldrich and ChemScene requires storage at 2-8°C (refrigerated), indicating potential thermal sensitivity of the primary amine or the ether linkage . In contrast, the ethyl-bridged analog 2-(2-Ethoxyphenoxy)ethanamine (CAS 6781-17-5) is typically stored at ambient temperature . The para-isomer 3-(4-Ethoxyphenoxy)propan-1-amine (CAS 158829-20-0) does not carry an explicit cold-chain storage requirement in its supplier specifications. The stricter storage requirement for the target compound may reflect the longer aliphatic chain's susceptibility to oxidative degradation or the ortho-ethoxy group's potential for intramolecular interactions that lower thermal stability.

Chemical Stability Storage Conditions Handling

Evidence-Backed Procurement Scenarios for 3-(2-Ethoxyphenoxy)propan-1-amine (CAS 116735-66-1)


Alpha-1 Adrenoceptor Ligand Design and Tamsulosin Analog Synthesis

The ortho-ethoxy substitution of 3-(2-Ethoxyphenoxy)propan-1-amine directly mirrors the pharmacophoric substructure of tamsulosin (IC50 = 0.150 nM at human alpha-1D) [1][2]. Medicinal chemistry teams developing novel alpha-1 adrenoceptor antagonists or biased ligands should prioritize this ortho-isomer. The free primary amine serves as a versatile synthetic handle for reductive amination, amide coupling, or sulfonamide formation—the key linkages present in tamsulosin itself. Using the meta- or para-isomer would produce analogs with altered three-dimensional disposition of the ether oxygen, potentially abolishing or unpredictably altering target affinity.

Fragment-Based Drug Discovery (FBLD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 195.26 g/mol (<300 Da Rule-of-3 compliant) and calculated LogP of 2.51, 3-(2-Ethoxyphenoxy)propan-1-amine qualifies as a fragment-sized building block [1][2]. Its primary amine provides a reactive handle for on-DNA coupling in DEL technology. The availability from Bidepharm at 98% purity with batch-specific NMR, HPLC, and GC QC data ensures fragment library integrity without additional purification, a critical consideration for high-throughput screening where trace impurities can generate false positives.

Phenoxypropylamine-Based H2-Receptor Antagonist Scaffold Exploration

Published SAR on phenoxypropylamines has demonstrated significant gastric acid antisecretory activity linked to H2-receptor antagonism [1][2]. The target compound's 2-ethoxyphenoxy substitution pattern has not been directly evaluated in published antisecretory assays, but the structural homology to the broad phenoxypropylamine class provides a rationale for exploratory synthesis. The compound's higher LogP (2.51) relative to simpler phenoxypropylamines may offer improved membrane permeability in gastric parietal cell assays, though this remains an untested hypothesis requiring experimental validation.

Specialty Chemical Procurement Requiring Traceable Analytical Documentation

For applications in GLP toxicology studies, reference standard preparation, or regulatory-facing impurity profiling, procurement of the Bidepharm 98% grade with full analytical characterization (NMR, HPLC, GC) is the indicated choice [1]. The Sigma-Aldrich AldrichCPR offering, which explicitly withholds analytical data and places identity/purity verification responsibility on the buyer [2], is unsuitable for any application requiring documented traceability.

Technical Documentation Hub

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